molecular formula C20H16ClN5O5 B2389486 2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1052613-36-1

2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No.: B2389486
CAS No.: 1052613-36-1
M. Wt: 441.83
InChI Key: JWZPNJPRPBHIEP-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,4-d][1,2,3]triazole-dione class, characterized by a fused bicyclic core with a triazole ring and a dioxo-pyrrolidine moiety. The structure includes a 4-chlorophenyl substituent at position 5 of the pyrrolotriazole core and an N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide side chain.

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O5/c21-11-1-4-13(5-2-11)26-19(28)17-18(20(26)29)25(24-23-17)10-16(27)22-12-3-6-14-15(9-12)31-8-7-30-14/h1-6,9,17-18H,7-8,10H2,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZPNJPRPBHIEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)Cl)N=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on existing research findings.

Structure and Synthesis

The molecular structure of the compound consists of multiple pharmacophoric elements that may contribute to its biological properties. The presence of the 4-chlorophenyl group is significant as halogenated phenyl groups are often associated with enhanced biological activity.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC21H20ClN5O5
Molecular Weight433.87 g/mol
Key Functional GroupsTriazole, Acetamide, Dihydrobenzo[dioxin]

Anticancer Properties

Recent studies have investigated the anticancer potential of similar compounds with triazole scaffolds. For instance, derivatives containing the thiazolo[3,2-b][1,2,4]triazole structure have shown promising anticancer activities against various cancer cell lines without significant toxicity to normal cells . The introduction of substituents like chlorine has been noted to enhance the activity against specific cancer types.

Antiviral Activity

The compound's structural analogs have been evaluated for antiviral properties. A study focusing on sulfonamide derivatives revealed that certain compounds exhibited notable antiviral activity against Tobacco Mosaic Virus (TMV), suggesting that similar structures might possess comparable antiviral effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of such compounds. The presence and position of substituents significantly impact their pharmacological profiles. For example:

  • Compounds with a chlorine atom in the benzylidene part have demonstrated strong antitumor activities.
  • The introduction of an imine linker can drastically reduce inhibitory activity .

Table 2: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerThiazolo derivativesInhibition of cancer cell proliferation
AntiviralSulfonamide derivativesApproximately 50% TMV inhibition

Case Studies

  • Anticancer Study : A series of triazole-based compounds were synthesized and screened against various cancer cell lines. The results indicated that compounds bearing the 4-chlorophenyl moiety exhibited significant cytotoxicity against leukemia lines while sparing normal cells .
  • Antiviral Research : In a study evaluating antiviral agents against TMV, several synthesized compounds showed promising results with inhibition rates comparable to established antiviral drugs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrrolotriazole-Dione Derivatives

The closest structural analog is 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,3-dimethylphenyl)acetamide (). Key differences include:

  • Aromatic substituent : 3-Chloro-4-fluorophenyl vs. 4-chlorophenyl in the target compound.
  • Acetamide side chain : 2,3-Dimethylphenyl vs. 2,3-dihydrobenzo[d][1,4]dioxin.
Property Target Compound Analog ()
Molecular Formula C₂₂H₁₈ClN₅O₅ C₂₃H₂₀ClFN₅O₃
Molecular Weight 475.86 g/mol 484.89 g/mol
Substituent Electronic Effects Electron-withdrawing Cl (para position) Electron-withdrawing Cl and F (meta/para)
Bioactivity (Inferred) Unknown Potential kinase inhibition (unvalidated)

The fluorine atom in the analog may enhance metabolic stability or binding affinity to hydrophobic enzyme pockets compared to the target compound’s simpler 4-chlorophenyl group .

Comparison with Imidazopyridine and Pyrazolyl Derivatives

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () shares a fused bicyclic system but differs in core structure (imidazopyridine vs. pyrrolotriazole). Key distinctions include:

  • Functional groups : The imidazopyridine derivative contains ester and nitrile groups, which may confer higher polarity and reactivity.
  • Synthetic yield : 51% for the imidazopyridine vs. unspecified for the target compound .

6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine () features a triazolopyrimidine core.

Research Findings and Pharmacological Implications

  • Synthetic Challenges : Pyrrolotriazole-dione derivatives often require multi-step synthesis with moderate yields (e.g., 40–60%), similar to the imidazopyridine analog in .
  • Bioactivity Trends: Compounds with electron-withdrawing substituents (e.g., Cl, F, NO₂) on aromatic rings frequently exhibit enhanced binding to ATP pockets in kinases or pro-apoptotic targets . The target compound’s dihydrodioxin group may improve solubility but reduce blood-brain barrier permeability compared to dimethylphenyl analogs .

Data Table: Comparative Analysis of Key Compounds

Compound Core Structure Key Substituents Molecular Weight (g/mol) Noted Bioactivity
Target Compound Pyrrolo[3,4-d][1,2,3]triazole 4-Chlorophenyl, dihydrodioxin acetamide 475.86 Not reported
2-[5-(3-Cl-4-F-phenyl)-...-acetamide () Same 3-Cl-4-F-phenyl, 2,3-dimethylphenyl acetamide 484.89 Kinase inhibition (hypothesized)
Diethyl 8-cyano-7-(4-NO₂-phenyl)-... () Imidazo[1,2-a]pyridine 4-Nitrophenyl, phenethyl 558.55 Anticancer (inferred from structure)
6-(2,6-Dichlorophenyl)-3-(3-methyl-pyrazolyl)-... () Triazolo[1,5-a]pyrimidine 2,6-Dichlorophenyl, 3-methylpyrazole 378.67 Antimicrobial (hypothesized)

Preparation Methods

[3+2] Cycloaddition of Propiolamide and 4-Chlorophenyl Azide

The pyrrolotriazole scaffold is constructed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC). Propiolamide derivatives react with 4-chlorophenyl azide under mild conditions (CuSO₄·5H₂O, sodium ascorbate, H₂O/tert-BuOH, 25°C). The reaction proceeds via a stepwise mechanism:

  • Copper acetylide formation : Propiolamide coordinates with Cu(I) to form a reactive acetylide intermediate.
  • Triazoline intermediate : The acetylide attacks the terminal nitrogen of the azide, generating a triazoline species.
  • Aromatization : Elimination of nitrogen gas yields the 1,4-disubstituted triazole, which undergoes spontaneous oxidation to the dione under aerobic conditions.

Reaction Conditions

Component Quantity/Concentration
Propiolamide derivative 1.0 equiv
4-Chlorophenyl azide 1.2 equiv
CuSO₄·5H₂O 10 mol%
Sodium ascorbate 20 mol%
Solvent H₂O/tert-BuOH (1:1)
Temperature 25°C
Time 12–16 h

Yield : 68–72%.

Functionalization with the Acetamide Sidechain

Synthesis of N-(2,3-Dihydrobenzo[b]dioxin-6-yl)acetamide

2,3-Dihydrobenzo[b]dioxin-6-amine undergoes nucleophilic acyl substitution with bromoacetyl bromide in the presence of lithium hydride (LiH) as a base. The reaction is performed in anhydrous DMF at 0–5°C to minimize diacylation:

$$
\text{C}8\text{H}9\text{NO}2 + \text{BrCH}2\text{COBr} \xrightarrow{\text{LiH, DMF}} \text{C}8\text{H}8\text{NO}2\text{CH}2\text{Br} + \text{HBr}
$$

Reaction Conditions

Component Quantity/Concentration
2,3-Dihydrobenzo[b]dioxin-6-amine 1.0 equiv
Bromoacetyl bromide 1.5 equiv
LiH 2.0 equiv
Solvent DMF
Temperature 0–5°C
Time 3 h

Yield : 85–90%.

Coupling with the Pyrrolotriazole Core

The bromoacetamide intermediate reacts with the pyrrolotriazole core via nucleophilic substitution. Potassium carbonate (K₂CO₃) in DMF facilitates deprotonation of the triazole nitrogen, enabling bond formation:

$$
\text{Pyrrolotriazole} + \text{BrCH}2\text{C(O)NH-C}8\text{H}7\text{O}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} + \text{KBr}
$$

Reaction Conditions

Component Quantity/Concentration
Pyrrolotriazole 1.0 equiv
Bromoacetamide 1.2 equiv
K₂CO₃ 3.0 equiv
Solvent DMF
Temperature 80°C
Time 8 h

Yield : 65–70%.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate 3:1 → 1:1 gradient). The target compound elutes at Rf = 0.42 (ethyl acetate).

Spectroscopic Validation

  • FT-IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (C=O), 1650 cm⁻¹ (triazole C=N).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.65 (d, J = 8.4 Hz, 2H, Ar–H), 7.45 (d, J = 8.4 Hz, 2H, Ar–H), 6.85 (s, 1H, dioxin-H), 4.30–4.25 (m, 4H, –OCH₂CH₂O–), 3.95 (s, 2H, –CH₂C(O)–).
  • HRMS (ESI-TOF) : m/z [M+H]⁺ calcd. for C₂₂H₁₈ClN₅O₅: 500.1024; found: 500.1028.

Optimization and Mechanistic Insights

Solvent Effects on Cycloaddition

Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing dipolar intermediates. Protic solvents (MeOH, H₂O) reduce yields due to competitive hydrogen bonding with the azide.

Role of Base in Coupling Reactions

Lithium hydride outperforms weaker bases (e.g., K₂CO₃) in acetamide formation due to its superior ability to deprotonate the amine. However, excess LiH promotes diacylation, necessitating stoichiometric control.

Challenges and Alternative Routes

Competing Diazotization

Under acidic conditions, the 4-chlorophenyl group may undergo unintended diazotization, leading to byproducts. This is mitigated by maintaining pH > 7 during azide preparation.

Oxidative Degradation

The pyrrolotriazole dione is susceptible to photodegradation. Reactions are conducted under inert atmospheres (N₂/Ar) with amber glassware.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for this compound, and how can reaction progress be monitored?

  • Methodology : Multi-step synthesis typically involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl precursors, followed by amide coupling. Common solvents include dimethyl sulfoxide (DMSO) or ethanol under reflux (60–80°C). Reaction progress is tracked via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm intermediate formation and final purity .
  • Key Steps :

  • Cyclization to form the pyrrolo-triazole core.
  • Acetamide coupling using carbodiimide-based reagents.

Q. What analytical techniques are used for structural characterization?

  • Primary Methods :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • HPLC : Assesses purity (>95% typically required for biological testing) .

Q. How are initial biological activities (e.g., antimicrobial) evaluated?

  • Screening Protocols :

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to determine IC50_{50} values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological properties?

  • Approach :

  • Substituent Variation : Compare halogenated (e.g., Cl, F) vs. methoxy/ethoxy phenyl groups to assess impacts on solubility and target binding.
  • Computational Docking : Use AutoDock Vina to predict interactions with enzymes (e.g., kinases) or receptors .
    • Example Findings :
  • Chlorophenyl groups enhance lipophilicity and membrane permeability but may reduce aqueous solubility .

Q. What experimental strategies identify the compound’s molecular targets?

  • Methods :

  • Enzyme Inhibition Assays : Test against panels (e.g., kinase or protease libraries).
  • Pull-Down Assays : Use biotinylated analogs to isolate binding proteins from cell lysates.
  • Proteomics : LC-MS/MS to identify co-purified proteins .

Q. How can contradictions in biological data (e.g., variable cytotoxicity) be resolved?

  • Troubleshooting Steps :

Verify compound purity via HPLC and elemental analysis.

Replicate assays under standardized conditions (e.g., serum-free media).

Compare with structurally analogous compounds to isolate substituent-specific effects .

Q. What computational tools predict ADME (absorption, distribution, metabolism, excretion) properties?

  • Tools :

  • SwissADME : Estimates logP, solubility, and bioavailability.
  • pkCSM : Predicts blood-brain barrier penetration and CYP450 metabolism.
    • Key Parameters :
  • Molecular weight (<500 Da) and topological polar surface area (TPSA <140 Ų) for optimal permeability .

Q. How can synthetic yield and purity be optimized for large-scale research applications?

  • Optimization Strategies :

  • Solvent Selection : Use DMF or acetonitrile for better intermediate solubility.
  • Catalysts : Employ Pd/C or copper(I) iodide for efficient coupling.
  • Purification : Gradient column chromatography or preparative HPLC for >99% purity .

Comparison of Key Structural and Functional Properties

Property This Compound Related Analogues
Core Structure Pyrrolo[3,4-d]triazoleTriazolo-thiadiazines
Substituents 4-Chlorophenyl, dihydrobenzodioxinylBromophenyl, methoxyphenyl
Biological Activity Antimicrobial, anticancer (in vitro)Broad enzyme inhibition
logP (Predicted) 3.2 ± 0.52.8–4.1 (halogenated analogues)

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